Cyclopropyl 3-methylphenyl ketone

Vue d'ensemble

Description

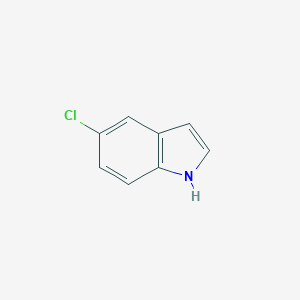

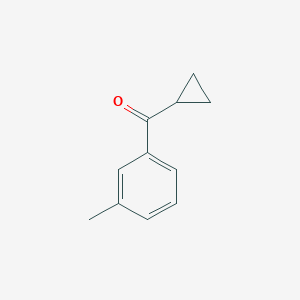

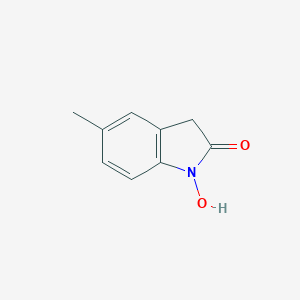

Cyclopropyl 3-methylphenyl ketone is a compound that belongs to the class of cyclopropyl ketones, which are characterized by the presence of a cyclopropane ring attached to a ketone functional group. This particular ketone is further substituted with a 3-methylphenyl group, adding to its complexity and potential for diverse chemical reactivity.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the Ti-catalyzed radical redox relay mechanism, which constructs two C-C bonds and two contiguous stereogenic centers with high diastereo- and enantioselectivity, as demonstrated in the synthesis of polysubstituted cyclopentane derivatives from cyclopropyl ketones and alkenes . Another method includes the chemoenzymatic strategy that employs an engineered variant of sperm whale myoglobin for the stereoselective assembly of cyclopropyl ketones . Additionally, cyclopropyl ketones can be prepared by regioselective cyclopropanation of allenes or reaction with N,N-dimethyl carboxylic acid amides .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. The presence of substituents like the 3-methylphenyl group can influence the reactivity and selectivity in chemical reactions. Structural elucidation techniques such as NMR and two-dimensional homonuclear correlation shift spectroscopy have been used to determine the structure and stereochemistry of complex cyclic stereoisomers obtained from reactions involving cyclopropyl ketones .

Chemical Reactions Analysis

Cyclopropyl ketones participate in a variety of chemical reactions. They can undergo [3+2] cycloadditions with olefins under visible light photocatalysis to form highly substituted cyclopentane rings . They are also reactive dienophiles in Diels-Alder reactions, which can be followed by reductive opening to produce products that retain a quaternary stereogenic center . Furthermore, cyclopropyl ketones can undergo domino carbocationic rearrangements to yield complex structures such as the 1H-cyclopenta[c]carbazole framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the strain in the cyclopropane ring and the nature of the substituents. These compounds typically exhibit high reactivity due to ring strain, which can be harnessed in synthetic applications. The substituents can also affect properties such as solubility, boiling point, and stability. The chiral nature of some cyclopropyl ketones makes them valuable in the synthesis of enantiopure pharmaceuticals and bioactive natural products .

Applications De Recherche Scientifique

Oxyfunctionalization of Cyclopropane Derivatives

Cyclopropyl 3-methylphenyl ketone is a compound that benefits from the oxyfunctionalization of the methylene group activated by an adjacent cyclopropane, enhancing synthetic efficiency and atom economy. This process, essential for developing carbonylcyclopropanes, utilizes powerful oxidants like ozone, dioxiranes, and catalytic systems based on transition metals for the oxidation of cyclopropane derivatives into cyclopropylketones. The structural parameters of starting compounds, including competing C-H bonds and electron and sterical substituents effects, significantly influence the outcome. This method stands out for its selectivity and efficiency in preparing cyclopropylketones, which are valuable in synthetic organic chemistry (Sedenkova, K. N., Andriasov, K. S., Kuznetsova, T., & Averina, E., 2018).

Ketogenic Diet Insights

While not directly related to Cyclopropyl 3-methylphenyl ketone, it's important to acknowledge the breadth of research in related fields. The ketogenic diet's mechanisms, involving ketone bodies like β-hydroxybutyrate, may offer insights into metabolism that could be tangentially relevant to understanding the broader applications of ketone compounds in biological systems. These mechanisms include modulating mitochondrial respiration and reducing oxidative stress, potentially offering therapeutic benefits for neurological disorders and contributing to a deeper understanding of metabolic pathways (Boison, D., 2017).

Pharmacokinetics and Pharmacodynamics

Research on the pharmacokinetics and pharmacodynamics of related ketone compounds, such as ketamine, highlights the importance of understanding how these substances are metabolized and their effects on the body. This knowledge is crucial for harnessing the therapeutic potential of ketone-related compounds, including Cyclopropyl 3-methylphenyl ketone, in anesthesia and pain therapy. The study of ketamine, for instance, provides a model for exploring the metabolic pathways, bioavailability, and therapeutic effects of ketone compounds, offering insights into their safe and effective use (Peltoniemi, M., Hagelberg, N., Olkkola, K., & Saari, T., 2016).

Safety And Hazards

Orientations Futures

Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses aim to highlight this .

Propriétés

IUPAC Name |

cyclopropyl-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPSILXHXNLDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613736 | |

| Record name | Cyclopropyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3-methylphenyl ketone | |

CAS RN |

150668-37-4 | |

| Record name | Cyclopropyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)

![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)